molecular formula C18H22N4O2S2 B10873895 4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide

4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide

Cat. No.: B10873895
M. Wt: 390.5 g/mol
InChI Key: KRYJTAZGBUUSGW-UHFFFAOYSA-N
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Description

4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide is a compound that features a unique combination of adamantyl, triazole, and benzenesulfonamide moieties. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The triazole ring is a versatile heterocycle that is often found in pharmaceuticals and agrochemicals due to its stability and ability to participate in various chemical reactions. The benzenesulfonamide group is commonly associated with biological activity, particularly in the context of enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. One common approach is to first synthesize the 1-adamantylamine, which is then reacted with a suitable triazole precursor under controlled conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity by providing steric bulk, while the triazole and benzenesulfonamide groups can participate in hydrogen bonding and other interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide is unique due to the combination of its three distinct functional groups, which confer a unique set of physical, chemical, and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-[3-(1-adamantyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H22N4O2S2/c19-26(23,24)15-3-1-14(2-4-15)22-16(20-21-17(22)25)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,25)(H2,19,23,24)

InChI Key

KRYJTAZGBUUSGW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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